molecular formula C15H28ClNO2 B14255685 Hexanoyl chloride, 6-[(1-oxononyl)amino]- CAS No. 168621-83-8

Hexanoyl chloride, 6-[(1-oxononyl)amino]-

Katalognummer: B14255685
CAS-Nummer: 168621-83-8
Molekulargewicht: 289.84 g/mol
InChI-Schlüssel: YOFDKNMBODQGDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexanoyl chloride, 6-[(1-oxononyl)amino]- is a specialized organic compound with a complex structure. It is primarily used in organic synthesis and has applications in various scientific fields. The compound is known for its reactivity and versatility in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hexanoyl chloride, 6-[(1-oxononyl)amino]- can be synthesized through a series of chemical reactions involving hexanoyl chloride and 1-oxononylamine. The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired product is obtained. Common reagents used in the synthesis include organic solvents and catalysts that facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of hexanoyl chloride, 6-[(1-oxononyl)amino]- involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to achieve high purity levels of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Hexanoyl chloride, 6-[(1-oxononyl)amino]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler molecules.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving hexanoyl chloride, 6-[(1-oxononyl)amino]- include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from reactions involving hexanoyl chloride, 6-[(1-oxononyl)amino]- depend on the type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction could yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Hexanoyl chloride, 6-[(1-oxononyl)amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound can be used in biochemical assays and as a building block for biologically active molecules.

    Medicine: Research into potential pharmaceutical applications includes exploring its role in drug synthesis and development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of hexanoyl chloride, 6-[(1-oxononyl)amino]- involves its reactivity with various molecular targets. The compound can interact with nucleophiles, electrophiles, and other reactive species, leading to the formation of new chemical bonds. The pathways involved in these reactions are determined by the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexanoyl chloride: A simpler acyl chloride with similar reactivity but lacking the 1-oxononylamino group.

    Nonanoyl chloride: Another acyl chloride with a longer carbon chain, used in similar applications.

    Octanoyl chloride: An intermediate-length acyl chloride with comparable properties.

Uniqueness

Hexanoyl chloride, 6-[(1-oxononyl)amino]- is unique due to its specific structure, which combines the properties of hexanoyl chloride and 1-oxononylamine. This combination allows for a broader range of chemical reactions and applications compared to simpler acyl chlorides.

Eigenschaften

CAS-Nummer

168621-83-8

Molekularformel

C15H28ClNO2

Molekulargewicht

289.84 g/mol

IUPAC-Name

6-(nonanoylamino)hexanoyl chloride

InChI

InChI=1S/C15H28ClNO2/c1-2-3-4-5-6-9-12-15(19)17-13-10-7-8-11-14(16)18/h2-13H2,1H3,(H,17,19)

InChI-Schlüssel

YOFDKNMBODQGDQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(=O)NCCCCCC(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.